molecular formula C17H12N2O5 B2573369 2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide CAS No. 851200-14-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide

Cat. No.: B2573369
CAS No.: 851200-14-1
M. Wt: 324.292
InChI Key: SETIQZCMHDVLKK-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is a complex organic compound featuring a benzodioxole ring and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide typically involves multiple steps:

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under basic conditions to form the dioxole structure.

    Acylation Reaction: The benzodioxole intermediate is then subjected to an acylation reaction with chloroacetyl chloride to introduce the acetamide group.

    Coupling with Isoindolinone: The final step involves coupling the acetamide intermediate with isoindolinone under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of both benzodioxole and isoindolinone moieties contributes to its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can engage in π-π stacking interactions, while the isoindolinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)ethanamine
  • 1,3-Benzodioxole-5-carboxylic acid
  • N-(1,3-dioxoisoindolin-5-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This dual functionality enhances its potential in various applications, from drug design to material science.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-15(6-9-1-4-13-14(5-9)24-8-23-13)18-10-2-3-11-12(7-10)17(22)19-16(11)21/h1-5,7H,6,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETIQZCMHDVLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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